3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an aminoethyl group and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost considerations. The industrial process typically includes steps such as purification and isolation of the product to ensure its quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the aminoethyl group but shares the triazole core.
3-(2-aminoethyl)-1H-1,2,4-triazole: Similar structure but without the methyl group.
Uniqueness
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C5H11N5 |
---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H11N5/c1-10-5(7)8-4(9-10)2-3-6/h2-3,6H2,1H3,(H2,7,8,9) |
InChI Key |
YZAWKYZQLYEOBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CCN)N |
Origin of Product |
United States |
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